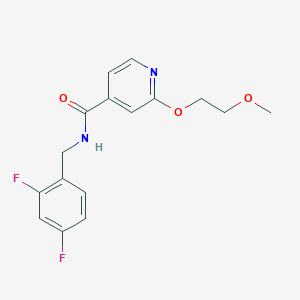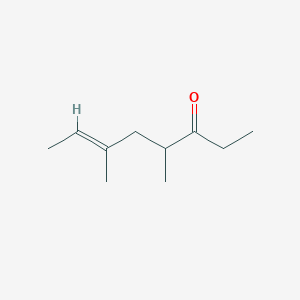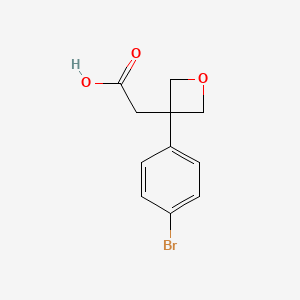![molecular formula C25H21ClF3N3O2S B2855377 3-(2-chlorobenzyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine CAS No. 860610-62-4](/img/structure/B2855377.png)
3-(2-chlorobenzyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a quinazolinimine derivative, which is a type of organic compound. Quinazolinimines are part of a larger class of compounds known as quinazolines, which are often used in medicinal chemistry due to their wide range of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the quinazolinimine core and the introduction of the various substituents (the chlorobenzyl, dimethoxy, and trifluoromethylbenzyl groups). The trifluoromethyl group, for instance, can be introduced using various methods such as treatment with sulfur tetrafluoride .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The trifluoromethyl group (-CF3) is a common functional group in organic chemistry that is known for its high electronegativity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group, for example, is known to undergo various types of reactions, including substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For instance, the trifluoromethyl group is known to increase the lipophilicity and stability of compounds .Aplicaciones Científicas De Investigación
Antimicrobial Agent
The presence of the quinazolinimine moiety in the compound suggests potential antimicrobial activity. Quinazolinimine derivatives have been studied for their efficacy against various microbes . This compound could be synthesized using microwave irradiations and tested for its antimicrobial properties, potentially leading to the development of new antimicrobial drugs.
Anticancer Research
Compounds with a trifluoromethyl group have been associated with anticancer properties . The trifluoromethyl group in this compound could interact with certain enzymes or receptors in cancer cells, inhibiting their growth or inducing apoptosis. Further research could explore its potential as a cancer therapeutic agent.
Anti-Inflammatory Applications
Quinazolinimine derivatives are known to possess anti-inflammatory activities . This compound could be investigated for its ability to reduce inflammation in various disease models, contributing to the development of new anti-inflammatory medications.
Antiviral Activity
The structural complexity of this compound, including the quinazolinimine core, may offer antiviral capabilities. Similar structures have been explored for their use against RNA and DNA viruses, and this compound could be a candidate for the development of new antiviral drugs .
CNS Stimulant Potential
Quinazolinimine derivatives have been associated with central nervous system (CNS) stimulant properties . This compound could be explored for its potential use in treating CNS disorders or as a cognitive enhancer.
Propiedades
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]quinazolin-4-imine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClF3N3O2S/c1-33-21-11-18-20(12-22(21)34-2)31-24(32(23(18)30)13-16-7-3-4-9-19(16)26)35-14-15-6-5-8-17(10-15)25(27,28)29/h3-12,30H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDNXPXDVXLRGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC3=CC(=CC=C3)C(F)(F)F)CC4=CC=CC=C4Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorobenzyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azaspiro[3.3]heptan-6-one hydrochloride](/img/structure/B2855294.png)


![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2855302.png)
![2-({1-[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid](/img/structure/B2855305.png)
![N-(2-(1H-indol-3-yl)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2855306.png)

![8-[(2Z)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2855309.png)

![3-(4-fluorobenzyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2855312.png)

![2-cyclohexyl-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2855315.png)
![(E)-4-(Dimethylamino)-N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]but-2-enamide](/img/structure/B2855316.png)
